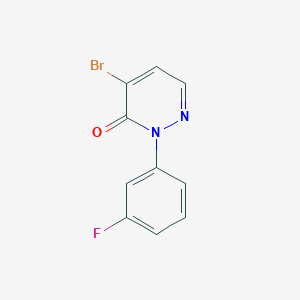

![molecular formula C22H21N5O4S3 B2637119 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline CAS No. 912906-82-2](/img/structure/B2637119.png)

4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a methylsulfonyl group, a nitro group, a phenyl ring, a thiophene ring, and a 1,2,4-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups in three-dimensional space. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is often a site of reactivity in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonyl group could make the compound more polar and therefore more soluble in polar solvents .Scientific Research Applications

Chemical Synthesis and Characterization

Research into the synthesis and characterization of complex molecules with sulfonyl, nitro, triazole, and thiophenyl groups often focuses on developing novel compounds with potential applications in materials science, pharmaceuticals, and agrochemicals. For instance, studies on the synthesis of azoles and triazoles have revealed methods for creating molecules with potential as intermediates in the synthesis of more complex derivatives with desired physical and chemical properties (Meshcheryakov & Shainyan, 2004; Popiołek et al., 2011). These studies often explore the chemical reactivity, stability, and potential applications of the synthesized compounds in various industrial and research settings.

Material Science and Electrochemistry

Compounds with sulfonyl and nitro groups have been investigated for their potential in material science, particularly in the development of electrochromic materials and conductive polymers. For example, research on novel donor–acceptor systems employing nitrotriphenylamine units and different thiophene derivatives has indicated the suitability of such compounds for electrochromic applications, showcasing their high optical contrasts and fast switching speeds in the near-infrared region, which could be beneficial for the development of advanced display technologies (Li et al., 2017).

Antimicrobial and Pharmacological Properties

The synthesis of novel sulfonyl derivatives, including triazole-based compounds, has been a significant area of interest in the development of new antimicrobial and antitubercular agents. Studies have demonstrated the potential of these compounds in exhibiting moderate to significant antibacterial, antifungal, and antitubercular activities, highlighting their importance in addressing various microbial infections and diseases (Kumar et al., 2013).

Catalysis and Reaction Mechanisms

Investigations into the catalytic properties and reaction mechanisms of compounds with methylsulfonyl and related groups have contributed to the development of efficient synthetic methodologies. For instance, studies on the microwave-assisted Fries rearrangement have shown how specific sulfonyl-containing compounds can be synthesized under catalyst- and solvent-free conditions, offering insights into greener and more sustainable chemical processes (Moreno-Fuquen et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-methylsulfonyl-2-nitro-N-[3-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4S3/c1-34(30,31)17-10-11-18(19(15-17)27(28)29)23-12-6-14-33-22-25-24-21(20-9-5-13-32-20)26(22)16-7-3-2-4-8-16/h2-5,7-11,13,15,23H,6,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPJZAZKGBOWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)

![N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2637041.png)

![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2637047.png)

![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)

![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)

![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)